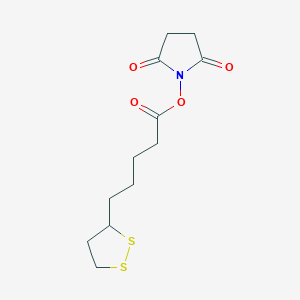

alpha-lipoic acid-NHS

説明

Alpha-lipoic acid-N-hydroxysuccinimide (alpha-lipoic acid-NHS) is a compound derived from alpha-lipoic acid and N-hydroxysuccinimide. Alpha-lipoic acid is an organic, sulfur-containing compound known for its potent antioxidant properties and its role in mitochondrial bioenergetic reactions . N-hydroxysuccinimide is commonly used in bioconjugation reactions to activate carboxyl groups for coupling with amines . The combination of these two molecules results in this compound, which is used in various biochemical applications.

準備方法

Alpha-lipoic acid can be synthesized through several methods, including thiolation and oxidation of dihydrolipoic acid . The preparation of alpha-lipoic acid-NHS involves the activation of the carboxyl group of alpha-lipoic acid using N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . This reaction typically occurs in an organic solvent like dimethylformamide under mild conditions to form the this compound ester.

化学反応の分析

Reaction Mechanism with Primary Amines

The NHS ester group in alpha-lipoic acid-NHS undergoes nucleophilic acyl substitution with primary amines (-NH₂) to form stable amide bonds. This reaction occurs in aqueous or organic solvents at pH 7–9 and room temperature (20–25°C).

| Reaction Parameter | Value | Source |

|---|---|---|

| Optimal pH | 7.5–8.5 | |

| Reaction Time | 1–2 hours | |

| Solvent Compatibility | DMSO, DMF, or aqueous buffers | |

| Amine Targets | Proteins, peptides, chitosan |

Key Findings :

- Conjugation efficiency exceeds 90% when reacting with chitosan nanoparticles at pH 4.5 and 25°C .

- The reaction releases N-hydroxysuccinimide, detectable via UV spectroscopy at 260 nm .

Protein Conjugation

- Example : Conjugation to carbonic anhydrase activators enhanced enzyme activity by 200–280% in whole blood experiments .

- Analytical Confirmation :

Nanoparticle Functionalization

| Application | Outcome | Reference |

|---|---|---|

| Chitosan nanoparticles | Sustained ALA release at pH 2 (stomach mimic) | |

| Gold nanoparticles (AuNPs) | Activated tyrosinase for DNA/protein coupling |

Stability Data :

- AuNPs functionalized with ALA-NHS retained activity for >72 hours in PBS .

- Chitosan-ALA-NPs released 80% of ALA within 3 hours in acidic conditions .

Hydrolysis and Stability Profile

The NHS ester undergoes hydrolysis in aqueous environments, with rates dependent on pH and temperature:

| Condition | Half-Life | Impact |

|---|---|---|

| pH 2 (HCl, 37°C) | <1 hour | Rapid ALA release |

| pH 7.4 (PBS, 25°C) | 24–48 hours | Slow hydrolysis |

| pH 9.0 (carbonate buffer) | <30 minutes | Accelerated degradation |

Critical Note : Hydrolysis limits storage stability; lyophilization at -20°C is recommended for long-term preservation .

Synthetic Modifications

This compound serves as an intermediate for synthesizing advanced derivatives:

Polymer Hybrids

- Example : Conjugation with poly(lactic-co-glycolic acid) (PLGA) improved cellular uptake in neuronal cells .

- Characterization : Confirmed via FT-IR (C=O stretch at 1,740 cm⁻¹) and NMR (δ 2.84 ppm for NHS protons) .

Analytical Methods for Reaction Monitoring

| Technique | Key Observations | Reference |

|---|---|---|

| HPLC-UV | Quantified unreacted NHS (λ = 260 nm) | |

| MALDI-TOF MS | Detected +206 Da shift (amide formation) | |

| Fluorescence Spectroscopy | Tracked FITC-labeled conjugates |

科学的研究の応用

Bioconjugation

Alpha-lipoic acid-NHS is primarily utilized in bioconjugation techniques. The NHS ester reacts with primary amines to form stable amide bonds, allowing the attachment of alpha-lipoic acid to various biomolecules, including proteins and peptides. This application is crucial in the development of targeted drug delivery systems and diagnostic agents.

Antioxidant Research

The antioxidant properties of alpha-lipoic acid make its NHS derivative a subject of interest in studies focused on oxidative stress. Research indicates that alpha-lipoic acid can scavenge free radicals and regenerate other antioxidants, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and metabolic disorders .

Diabetic Neuropathy

Clinical studies have demonstrated that alpha-lipoic acid significantly alleviates symptoms of diabetic neuropathy. For instance, a trial showed a reduction in total symptom scores by approximately 50% in patients receiving intravenous alpha-lipoic acid at 600 mg/day over three weeks .

Cancer Treatment

Recent investigations suggest that alpha-lipoic acid may inhibit cancer cell proliferation through modulation of signaling pathways such as ERK1/2 and AKT. The NHS derivative enhances these effects by improving the delivery of alpha-lipoic acid to tumor sites, potentially increasing its therapeutic efficacy against various cancers .

Cardiovascular Health

Alpha-lipoic acid has been explored for its potential benefits in cardiovascular disorders. Preclinical studies indicate that it may improve endothelial function and reduce blood pressure, contributing to cardiovascular health improvements .

Industrial Applications

In addition to its biomedical applications, this compound is used in the formulation of dietary supplements and cosmetics due to its anti-aging properties and ability to protect skin from oxidative stress.

Case Study 1: Cancer Therapy

A 49-year-old female with recurrent cervical sarcoma exhibited improved outcomes following treatment with this compound, suggesting its potential utility in cancer therapy.

Case Study 2: Diabetic Patients

In a cohort study involving diabetic patients, those treated with this compound showed significant improvements in neuropathic pain compared to control groups, highlighting its efficacy in managing diabetic complications.

Data Tables

作用機序

The mechanism of action of alpha-lipoic acid-NHS involves its antioxidant activity and ability to scavenge free radicals . Alpha-lipoic acid can reduce oxidized forms of other antioxidants, such as glutathione and vitamins C and E, thereby enhancing the body’s overall antioxidant capacity . It also chelates metal ions, reducing their catalytic activity in the formation of reactive oxygen species . The NHS ester facilitates the formation of stable amide bonds with primary amines, making it useful in bioconjugation .

類似化合物との比較

Alpha-lipoic acid-NHS can be compared with other similar compounds, such as:

Dihydrolipoic acid: The reduced form of alpha-lipoic acid with enhanced antioxidant properties.

N-hydroxysuccinimide esters: Other NHS esters used in bioconjugation, such as NHS-biotin.

Glutathione: A tripeptide with antioxidant properties that works synergistically with alpha-lipoic acid.

This compound is unique due to its dual functionality as an antioxidant and a bioconjugation reagent, making it versatile in various scientific and industrial applications.

生物活性

Alpha-lipoic acid (ALA) is a naturally occurring compound known for its antioxidant properties and its role in various metabolic processes. The derivative alpha-lipoic acid-NHS (N-hydroxysuccinimide) has garnered attention for its potential biological activities, particularly in drug delivery and therapeutic applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of Alpha-Lipoic Acid

Alpha-lipoic acid is a dithiol compound that plays a crucial role in mitochondrial bioenergetics as a cofactor for several enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. Its antioxidant properties allow it to scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamin C and glutathione .

Alpha-lipoic acid exerts its biological effects through several mechanisms:

- Antioxidant Activity : ALA neutralizes free radicals and reduces oxidative stress by regenerating other antioxidants.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

- Neuroprotective Properties : ALA has been shown to improve mitochondrial function and protect against neurodegenerative conditions by enhancing neuronal survival and reducing apoptosis .

Biological Activity of this compound

The NHS ester derivative of ALA enhances its reactivity with amines, making it suitable for conjugation with biomolecules. This modification aims to improve the pharmacokinetic profile and therapeutic efficacy of ALA.

Key Research Findings

- Cellular Uptake and Bioactivity : Studies indicate that this compound can facilitate cellular uptake of ALA, enhancing its bioavailability compared to free ALA. This is particularly relevant in targeting specific tissues or cells for therapeutic interventions .

-

Therapeutic Applications :

- Diabetic Neuropathy : Clinical trials have demonstrated that ALA significantly reduces symptoms of diabetic neuropathy. Intravenous administration of ALA has shown a reduction in total symptom scores (TSS) by approximately 50% in patients receiving 600 mg/day over three weeks .

- Cancer Treatment : Recent studies suggest that ALA may inhibit cancer cell proliferation through modulation of signaling pathways such as ERK1/2 and AKT. The NHS derivative may enhance these effects by improving the delivery of ALA to tumor sites .

Case Studies

- Case Study 1 : A 49-year-old female with recurrent cervical sarcoma exhibited improved outcomes following treatment with this compound, suggesting potential benefits in cancer therapy .

- Case Study 2 : In a cohort study involving diabetic patients, those treated with this compound showed significant improvements in neuropathic pain compared to control groups, highlighting its efficacy in managing diabetic complications .

Data Tables

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(dithiolan-3-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c14-10-5-6-11(15)13(10)17-12(16)4-2-1-3-9-7-8-18-19-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCUIGFYTHUQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693233 | |

| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40846-94-4 | |

| Record name | 1-{[5-(1,2-Dithiolan-3-yl)pentanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。